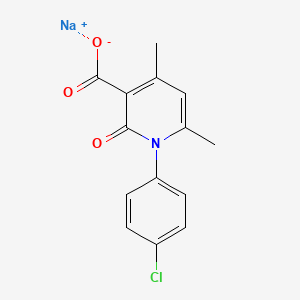
3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a 4-chlorophenyl group, and two methyl groups. The sodium salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Substitution Reactions:
Oxidation and Reduction: The oxidation of the methyl groups and the reduction of the carboxylic acid group to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to its corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Picolinic Acid (2-Pyridinecarboxylic Acid)
- Nicotinic Acid (3-Pyridinecarboxylic Acid)
- Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Uniqueness
Compared to other pyridinecarboxylic acids, 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt is unique due to the presence of the 4-chlorophenyl group and the sodium salt form. These structural features confer distinct chemical properties, such as increased solubility and enhanced biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
24522-24-5 |
|---|---|
Molekularformel |
C14H11ClNNaO3 |
Molekulargewicht |
299.68 g/mol |
IUPAC-Name |
sodium;1-(4-chlorophenyl)-4,6-dimethyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO3.Na/c1-8-7-9(2)16(13(17)12(8)14(18)19)11-5-3-10(15)4-6-11;/h3-7H,1-2H3,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
FOZWUFCBWIEFSQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)Cl)C(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
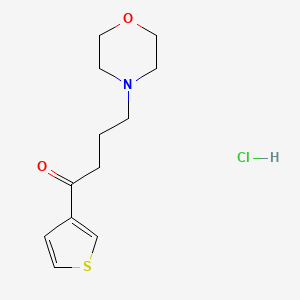
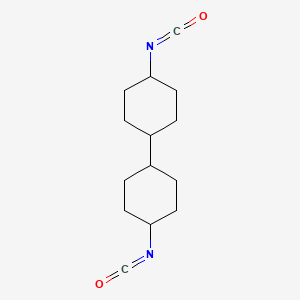
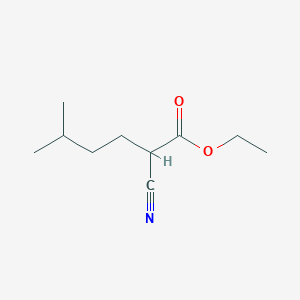
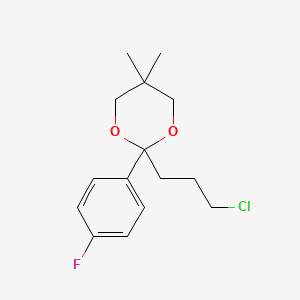
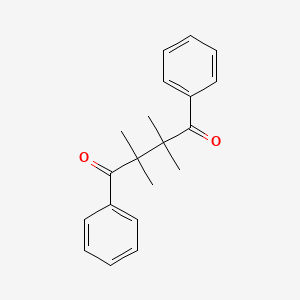

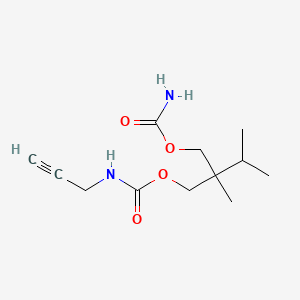
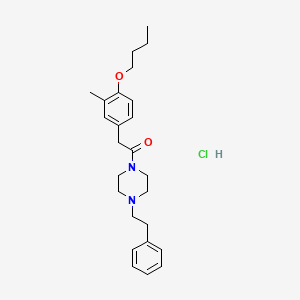

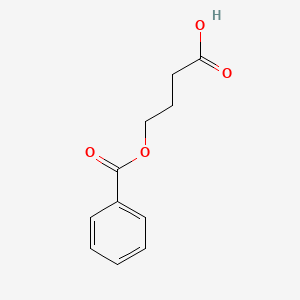


![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
